REACTION_CXSMILES
|
Cl.[C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1)#[N:3].CO[C:14](=[CH2:17])[C:15]#[N:16].CC(C)([O-])C.[K+]>C(O)(C)(C)C>[NH2:16][C:15]1[CH:14]=[CH:17][N:10]([C:7]2[CH:8]=[CH:9][C:4]([C:2]#[N:3])=[CH:5][CH:6]=2)[N:11]=1 |f:0.1,3.4|
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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Cl.C(#N)C1=CC=C(C=C1)NN
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Name
|
|
Quantity
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2.458 g
|
Type
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reactant
|
Smiles
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COC(C#N)=C
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Name
|
|
Quantity
|
3.975 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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60 mL
|
Type
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solvent
|
Smiles
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C(C)(C)(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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Concentrate in vacuo
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Type
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CUSTOM
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Details
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partition the residue between EtOAc/water
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Type
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EXTRACTION
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Details
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Extract the organic phase with 10% hydrochloric acid
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Type
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EXTRACTION
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Details
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Neutralize the aqueous phase with saturated aqueous NaHCO3 and extract twice with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
|
Dry the combined organic extracts over MgSO4
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Type
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FILTRATION
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Details
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filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
WASH
|
Details
|
that was washed with ether/hexane
|
Type
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FILTRATION
|
Details
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Filter
|
Type
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CUSTOM
|
Details
|
dry the solid in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C=C1)C1=CC=C(C#N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |